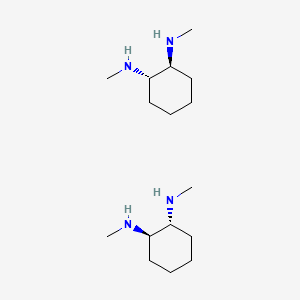
1,2-Cyclohexanediamine, N,N'-dimethyl-, (1R,2R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanediamine, N,N’-dimethyl-, (1R,2R)-rel- is a chiral diamine compound with the molecular formula C8H18N2. It is a derivative of enantiopure 1,2-diaminocyclohexane and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediamine, N,N’-dimethyl-, (1R,2R)-rel- can be synthesized through the hydrolysis of (R3a, R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using hydrochloric acid in methanol . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions. The product is then purified through distillation or recrystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine, N,N’-dimethyl-, (1R,2R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Cyclohexanediamine, N,N’-dimethyl-, (1R,2R)-rel- has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediamine, N,N’-dimethyl-, (1R,2R)-rel- involves its ability to act as a chiral ligand, facilitating various catalytic processes. It interacts with metal centers in catalysts, enhancing their selectivity and efficiency in asymmetric synthesis . The molecular targets include metal ions in catalytic complexes, and the pathways involve coordination chemistry and ligand exchange reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminocyclohexane: The parent compound without the N,N’-dimethyl groups.
N,N’-Dimethyl-1,2-diaminocyclohexane: A similar compound with different stereochemistry.
1,2-Bis(methylamino)cyclohexane: Another derivative with similar functional groups.
Uniqueness
1,2-Cyclohexanediamine, N,N’-dimethyl-, (1R,2R)-rel- is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric synthesis. Its ability to form stable complexes with metal ions makes it particularly valuable in catalytic applications .
Properties
Molecular Formula |
C16H36N4 |
|---|---|
Molecular Weight |
284.48 g/mol |
IUPAC Name |
(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine;(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/2C8H18N2/c2*1-9-7-5-3-4-6-8(7)10-2/h2*7-10H,3-6H2,1-2H3/t2*7-,8-/m10/s1 |
InChI Key |
MFUGHYOIMCMYQV-SRPOWUSQSA-N |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1NC.CN[C@H]1CCCC[C@@H]1NC |
Canonical SMILES |
CNC1CCCCC1NC.CNC1CCCCC1NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


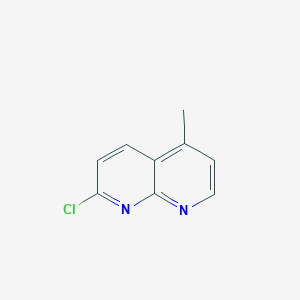
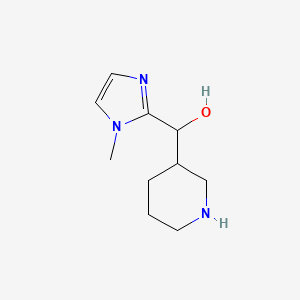

![N-ethyl-N-propan-2-ylpropan-2-amine;5-oxo-5-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]pentanoic acid](/img/structure/B12316832.png)

![(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(naphthalen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12316843.png)
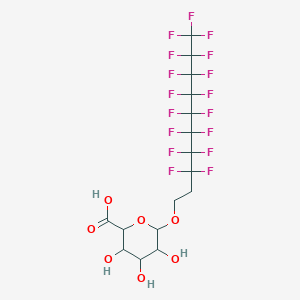

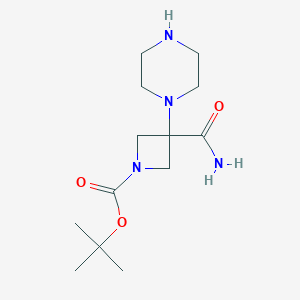
![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)
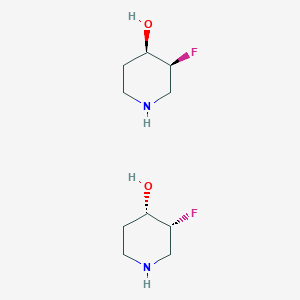
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)
